1-(2-Bromo-3-nitrophenyl)propan-2-one
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Overview
Description
1-(2-Bromo-3-nitrophenyl)propan-2-one is an organic compound characterized by the presence of both bromine and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-nitrophenyl)propan-2-one can be synthesized through a multi-step process involving the bromination and nitration of a suitable precursor. One common method involves the bromination of 1-(2-nitrophenyl)propan-2-one using bromine in the presence of a catalyst, followed by nitration with a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products include 1-(2-amino-3-nitrophenyl)propan-2-one or 1-(2-thio-3-nitrophenyl)propan-2-one.
Reduction: 1-(2-Amino-3-nitrophenyl)propan-2-one.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(2-Bromo-3-nitrophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Nitrophenyl)propan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(4-Bromo-2-nitrophenyl)propan-2-one: Similar structure but with the bromine atom in a different position, affecting its reactivity and properties.
Uniqueness: 1-(2-Bromo-3-nitrophenyl)propan-2-one is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8BrNO3 |
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Molecular Weight |
258.07 g/mol |
IUPAC Name |
1-(2-bromo-3-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrNO3/c1-6(12)5-7-3-2-4-8(9(7)10)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
MQMLUQVPWGMGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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